Cas no 888457-62-3 (2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide)

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide structure
888457-62-3 structure
商品名:2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide
CAS番号:888457-62-3
MF:C21H20N4O2S
メガワット:392.474102973938
CID:6251982
PubChem ID:7501462

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide 化学的及び物理的性質

名前と識別子

    • 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide
    • 2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide
    • 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide
    • 2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-methyl-N-phenylacetamide
    • CHEMBL1599183
    • AKOS001584512
    • F1882-1215
    • HMS2971O13
    • MLS001237647
    • 888457-62-3
    • SMR000807035
    • インチ: 1S/C21H20N4O2S/c1-3-25-20(27)19-18(15-11-7-8-12-16(15)22-19)23-21(25)28-13-17(26)24(2)14-9-5-4-6-10-14/h4-12,22H,3,13H2,1-2H3
    • InChIKey: RRLWGOLNPIFQFN-UHFFFAOYSA-N
    • ほほえんだ: S(CC(N(C)C1C=CC=CC=1)=O)C1=NC2C3C=CC=CC=3NC=2C(N1CC)=O

計算された属性

  • せいみつぶんしりょう: 392.13069707g/mol
  • どういたいしつりょう: 392.13069707g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 634
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1882-1215-75mg
2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide
888457-62-3 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1882-1215-10mg
2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide
888457-62-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1882-1215-30mg
2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide
888457-62-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1882-1215-20mg
2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide
888457-62-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1882-1215-40mg
2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide
888457-62-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1882-1215-50mg
2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide
888457-62-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1882-1215-5mg
2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide
888457-62-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1882-1215-2μmol
2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide
888457-62-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1882-1215-1mg
2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide
888457-62-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1882-1215-2mg
2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide
888457-62-3 90%+
2mg
$59.0 2023-05-17

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide 関連文献

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)-N-methyl-N-phenylacetamideに関する追加情報

2-{[3-Ethyl-4-Oxo-3H,4H,5H-Pyrimido[5,4-b]indol-2-Yl]Sulfanyl}-N-Methyl-N-Phenylacetamide (CAS No. 888457-62-3): A Comprehensive Overview

The compound 2-{[3-Ethyl-4-Oxo-3H,4H,5H-Pyrimido[5,4-b]indol-2-Yl]Sulfanyl}-N-Methyl-N-Phenylacetamide, identified by the CAS Registry Number 888457-62-3, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonamides and features a pyrimidoindole core, which is a fused bicyclic system combining pyrimidine and indole moieties. The presence of an ethyl group at the 3-position of the pyrimidoindole ring and a methylphenyl group attached to the acetamide moiety further enhances its structural uniqueness.

Recent studies have highlighted the importance of pyrimidoindole derivatives in drug discovery, particularly in targeting various disease states such as cancer and neurodegenerative disorders. The sulfanyl group in this compound plays a crucial role in modulating its pharmacokinetic properties, including solubility and bioavailability. Additionally, the methylphenyl substituent contributes to the compound's lipophilicity, which is essential for crossing biological membranes and interacting with target proteins.

The synthesis of CAS No. 888457-62-3 involves a multi-step process that typically begins with the preparation of the pyrimidoindole core. This is followed by functionalization at specific positions to introduce the sulfanyl and acetamide groups. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis process, ensuring high yields and purity. These methods are not only efficient but also environmentally friendly, aligning with current green chemistry principles.

In terms of pharmacological activity, this compound has shown promising results in preclinical studies. For instance, it exhibits potent inhibitory activity against certain kinases involved in cell proliferation and survival pathways. Furthermore, its ability to modulate ion channels makes it a potential candidate for treating conditions such as epilepsy and chronic pain. Recent research has also explored its anti-inflammatory properties, suggesting its utility in inflammatory diseases like arthritis.

The structural versatility of 2-{[3-Ethyl-4-Oxo-3H,4H,5H-Pyrimido[5,4-b]indol-2-Yl]Sulfanyl}-N-Methyl-N-Phenylacetamide allows for extensive chemical modifications to enhance its therapeutic profile. For example, altering the substituents on the pyrimidoindole ring or modifying the acetamide group can significantly influence its binding affinity to target proteins. Such modifications are currently being investigated in academic and industrial settings to develop more effective drug candidates.

From an analytical standpoint, this compound has been characterized using state-of-the-art techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses confirm its molecular structure and purity, which are critical for ensuring reproducibility in experimental studies. Additionally, computational modeling tools have been utilized to predict its pharmacokinetic properties and toxicity profile, providing valuable insights for preclinical development.

In conclusion, CAS No. 888457-62-3 represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique structure, combined with advanced synthetic methodologies and pharmacological insights derived from recent research, positions it as a valuable asset in addressing unmet medical needs. As ongoing studies continue to unravel its full therapeutic potential, this compound stands at the forefront of innovative chemical research.

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